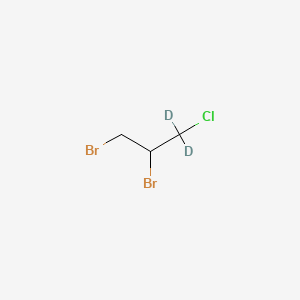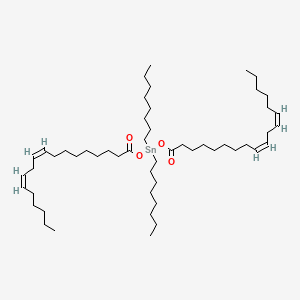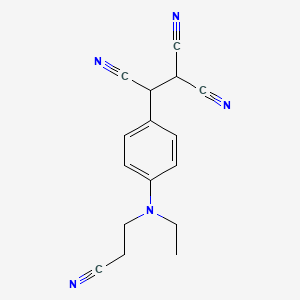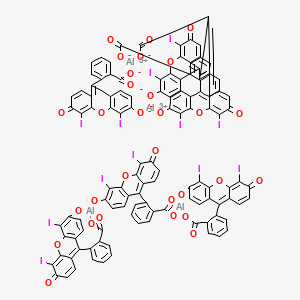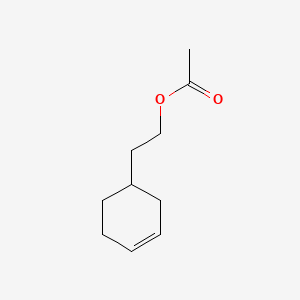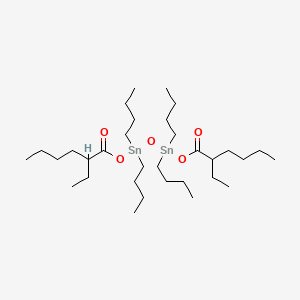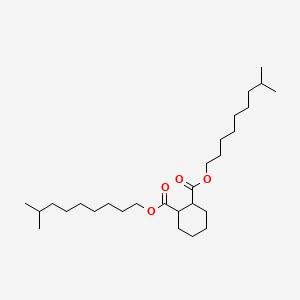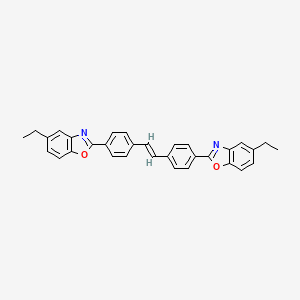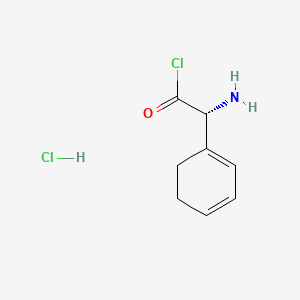
(R)-alpha-Aminocyclohexadieneacetyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-alpha-Aminocyclohexadieneacetyl chloride hydrochloride is a chemical compound that features a unique structure combining an amino group, a cyclohexadiene ring, and an acetyl chloride moiety. This compound is of interest in various fields of chemistry and biochemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-Aminocyclohexadieneacetyl chloride hydrochloride typically involves the following steps:
Formation of the Aminocyclohexadiene Intermediate: This step involves the cyclization of a suitable diene precursor with an amino group. The reaction conditions often include the use of a catalyst and a controlled temperature environment.
Acetylation: The intermediate is then acetylated using acetyl chloride in the presence of a base such as pyridine to form the acetylated product.
Hydrochloride Formation: Finally, the acetylated product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the above steps are optimized for yield and purity. The use of automated systems for temperature and pH control is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-alpha-Aminocyclohexadieneacetyl chloride hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The cyclohexadiene ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of the corresponding carboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Major Products
Nucleophilic Substitution: Substituted amides or esters.
Oxidation: Oxidized derivatives of the cyclohexadiene ring.
Reduction: Reduced derivatives of the cyclohexadiene ring.
Hydrolysis: Corresponding carboxylic acid and hydrochloric acid.
Scientific Research Applications
Chemistry
In chemistry, ®-alpha-Aminocyclohexadieneacetyl chloride hydrochloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive acetyl chloride group.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, particularly in the development of new drugs.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ®-alpha-Aminocyclohexadieneacetyl chloride hydrochloride involves its reactive acetyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows it to modify molecular targets and pathways, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
alpha-Aminocyclohexadieneacetyl chloride: Lacks the ®-configuration and hydrochloride salt.
Cyclohexadieneacetyl chloride: Lacks the amino group.
Aminocyclohexadieneacetyl chloride: May have different stereochemistry.
Uniqueness
®-alpha-Aminocyclohexadieneacetyl chloride hydrochloride is unique due to its specific ®-configuration and the presence of both an amino group and an acetyl chloride moiety. This combination of features makes it particularly reactive and useful in various applications.
Properties
CAS No. |
74009-52-2 |
|---|---|
Molecular Formula |
C8H11Cl2NO |
Molecular Weight |
208.08 g/mol |
IUPAC Name |
(2R)-2-amino-2-cyclohexa-1,3-dien-1-ylacetyl chloride;hydrochloride |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-8(11)7(10)6-4-2-1-3-5-6;/h1-2,4,7H,3,5,10H2;1H/t7-;/m1./s1 |
InChI Key |
FGBDQRGDHYNPBE-OGFXRTJISA-N |
Isomeric SMILES |
C1CC(=CC=C1)[C@H](C(=O)Cl)N.Cl |
Canonical SMILES |
C1CC(=CC=C1)C(C(=O)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


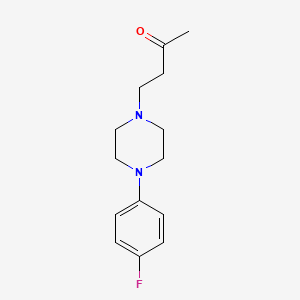

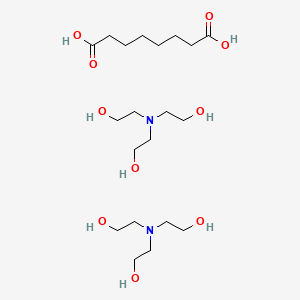
![[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane](/img/structure/B15178354.png)

